![molecular formula C18H17N5O2 B5586791 N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide
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Overview
Description
N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide is a compound that likely holds interest due to its structural components, such as pyridine, triazole, and chromane rings. These elements suggest potential for interactions and activities that could be leveraged in various chemical and pharmaceutical contexts.
Synthesis Analysis
The synthesis of compounds closely related to N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide often involves complex reactions. For example, the synthesis of pyridine and triazole derivatives can include steps like cyclization, N-arylation, and amide formation, utilizing various catalysts and conditions to achieve the desired structures (Ayiya & Okpareke, 2021).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and triazole rings has been extensively studied. Techniques such as X-ray diffraction and spectroscopic methods (FT-IR, NMR) are commonly used to determine the configuration, bonding, and orientation of atoms within the molecule, providing insights into its three-dimensional shape and potential reactive sites (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds with pyridine and triazole components participate in various chemical reactions, including hydrogen bonding, electrostatic and dispersion forces interactions, contributing to their stability and reactivity. These properties are critical for understanding how such molecules might interact with biological targets or participate in catalytic cycles (Bazhina et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular framework and intermolecular forces. For instance, the crystal packing, hydrogen bonding patterns, and surface interactions significantly influence the solubility and stability of these compounds (Bekircan et al., 2008).
properties
IUPAC Name |
N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(14-9-13-3-1-2-4-15(13)25-11-14)20-10-16-21-17(23-22-16)12-5-7-19-8-6-12/h1-8,14H,9-11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAJGGHBPDFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=NC(=NN3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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